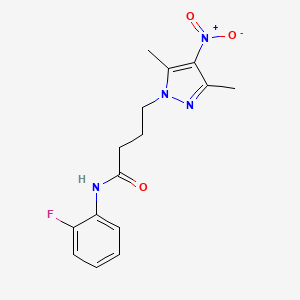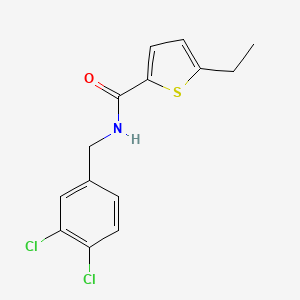![molecular formula C22H27NO2 B6114882 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane, also known as MAPPA, is a chemical compound that belongs to the class of azepane derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. MAPPA has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane is not fully understood. However, it is believed to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, pain, and cognition. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been shown to bind to the GABA-A receptor, which is responsible for the inhibition of neuronal activity. The compound has also been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in the brain.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, which may be attributed to its ability to modulate the activity of various neurotransmitters. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been found to exhibit anticonvulsant effects, which may be attributed to its ability to inhibit the activity of phosphodiesterase enzymes. The compound has been shown to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been found to exhibit low toxicity and has a high degree of selectivity for its target receptors. However, the compound has some limitations for lab experiments. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. The compound may also exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. The compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. However, further studies are needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane and its potential therapeutic applications. Future studies may also focus on the development of more efficient and cost-effective methods for the synthesis of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. Additionally, the compound may be investigated for its potential use in the treatment of various diseases, including neuropathic pain, epilepsy, and depression.
合成法
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phenylpropanoyl chloride to form 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. The synthesis of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been optimized and improved over the years, leading to the development of more efficient and cost-effective methods.
科学的研究の応用
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been investigated for its potential use in the treatment of various diseases, including neuropathic pain, epilepsy, and depression. The compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, pain, and cognition.
特性
IUPAC Name |
1-(azepan-1-yl)-3-(4-methoxyphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-13-11-19(12-14-20)21(18-9-5-4-6-10-18)17-22(24)23-15-7-2-3-8-16-23/h4-6,9-14,21H,2-3,7-8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSQWFIWVQTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6114842.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,4-dimethoxyaniline](/img/structure/B6114891.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
